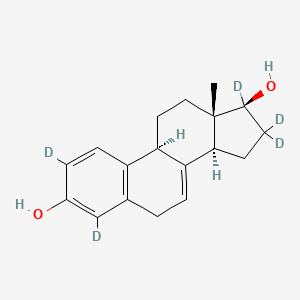![molecular formula C15H14BFO8 B12423413 (2-acetyloxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate](/img/structure/B12423413.png)
(2-acetyloxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-acetyloxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclopropane ring fused to a benzoxaborinine moiety, along with functional groups such as acetoxy, hydroxy, and fluoro substituents.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-acetyloxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate can be achieved through a multi-step process involving the following key steps:
- Formation of the cyclopropane ring via cyclopropanation reactions.
- Introduction of the benzoxaborinine moiety through a series of condensation and cyclization reactions.
- Functionalization of the molecule with acetoxy, hydroxy, and fluoro groups using appropriate reagents and conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, including the use of efficient catalysts, high-yielding reactions, and cost-effective reagents. Process optimization and purification techniques such as crystallization, distillation, and chromatography are essential for obtaining the desired product in high purity.
化学反応の分析
Types of Reactions: (2-acetyloxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate can undergo various chemical reactions, including:
- Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents.
- Reduction: Reduction of carbonyl groups to alcohols using reducing agents.
- Substitution: Nucleophilic substitution reactions involving the fluoro group.
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Sodium borohydride, lithium aluminum hydride.
- Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while nucleophilic substitution of the fluoro group may result in the formation of various substituted derivatives.
科学的研究の応用
Chemistry: In chemistry, (2-acetyloxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biology, this compound may be studied for its potential biological activity, including its interactions with enzymes and receptors. It could serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: In medicine, this compound may have potential therapeutic applications. Its unique structure and functional groups could be explored for their pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: In industry, this compound could be used in the development of new materials, catalysts, or chemical processes. Its unique properties may make it suitable for various industrial applications, including the production of specialty chemicals or advanced materials.
作用機序
The mechanism of action of (2-acetyloxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate involves its interactions with specific molecular targets and pathways. These may include:
- Binding to enzymes or receptors, leading to inhibition or activation of their functions.
- Modulation of signaling pathways involved in cellular processes such as inflammation, cell proliferation, or apoptosis.
- Interaction with nucleic acids, proteins, or other biomolecules, resulting in changes in their structure or function.
類似化合物との比較
Similar Compounds:
- (2-acetyloxyacetyl)oxymethyl (1aR,7bS)-5-chloro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate
- (2-acetyloxyacetyl)oxymethyl (1aR,7bS)-5-bromo-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate
Uniqueness: (2-acetyloxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate is unique due to the presence of the fluoro group, which can significantly influence its chemical and biological properties. The fluoro group can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it distinct from its chloro or bromo analogs.
特性
分子式 |
C15H14BFO8 |
|---|---|
分子量 |
352.08 g/mol |
IUPAC名 |
(2-acetyloxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate |
InChI |
InChI=1S/C15H14BFO8/c1-7(18)22-5-12(19)23-6-24-15(20)13-11(17)3-2-8-9-4-10(9)16(21)25-14(8)13/h2-3,9-10,21H,4-6H2,1H3/t9-,10-/m1/s1 |
InChIキー |
BNKVESXCXHBDPH-NXEZZACHSA-N |
異性体SMILES |
B1([C@@H]2C[C@@H]2C3=C(O1)C(=C(C=C3)F)C(=O)OCOC(=O)COC(=O)C)O |
正規SMILES |
B1(C2CC2C3=C(O1)C(=C(C=C3)F)C(=O)OCOC(=O)COC(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


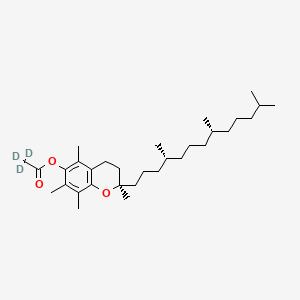
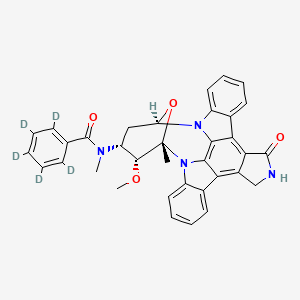
![1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-ol](/img/structure/B12423353.png)
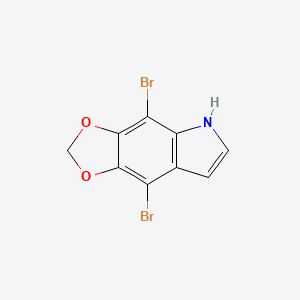
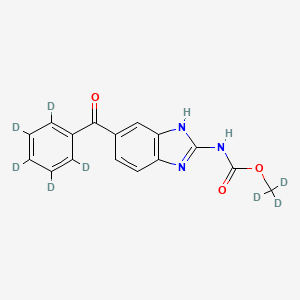

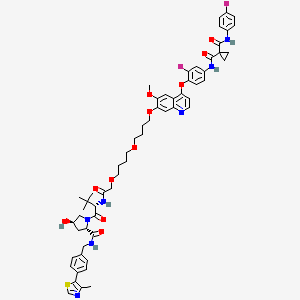
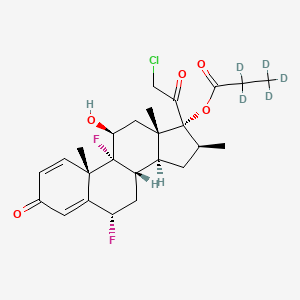
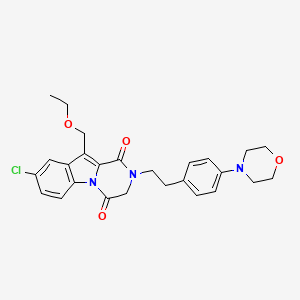
![(1R,2S,6S,9S,10S,11R,14S,15S,18S,20R,23R,24S)-20-[(2R,3R,4S,5S,6R)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B12423393.png)
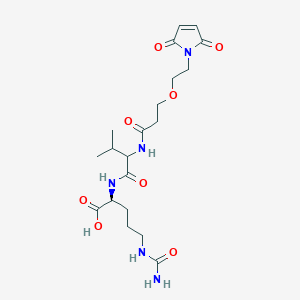

![(2S)-N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]-N-methyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B12423405.png)
